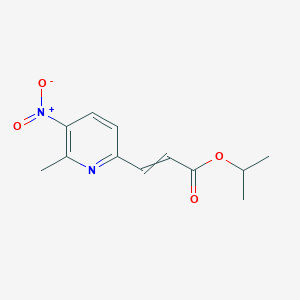
Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves a multi-step process. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The nitro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and dimethylformamide are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used but typically include substituted pyridines.
Scientific Research Applications
Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting protein kinases.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the active site and preventing substrate phosphorylation . The nitro group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the active site.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is unique due to its specific ester and nitro functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Properties
CAS No. |
89861-97-2 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H14N2O4/c1-8(2)18-12(15)7-5-10-4-6-11(14(16)17)9(3)13-10/h4-8H,1-3H3 |
InChI Key |
HSJNTZNTNBKXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=CC(=O)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















